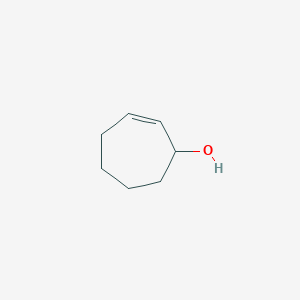

2-Cyclohepten-1-ol

描述

Structure

3D Structure

属性

CAS 编号 |

4096-38-2 |

|---|---|

分子式 |

C7H12O |

分子量 |

112.17 g/mol |

IUPAC 名称 |

cyclohept-2-en-1-ol |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h3,5,7-8H,1-2,4,6H2 |

InChI 键 |

LFKFDYCJMRQCMD-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(C=CC1)O |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2-Cyclohepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohepten-1-ol, a cyclic alcohol of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data.

Chemical Identity and Properties

This compound, a seven-membered ring unsaturated alcohol, is a versatile synthetic intermediate. Its chemical structure allows for various modifications, making it a valuable building block in the synthesis of more complex molecules.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cyclohept-2-en-1-ol .[1] It is important to distinguish between the racemic mixture and its stereoisomers.

| Identifier | Value | Reference |

| IUPAC Name | cyclohept-2-en-1-ol | [1] |

| CAS Number (Racemate) | 4096-38-2 | [1] |

| CAS Number ((1R)-enantiomer) | 79646-48-3 | [2] |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

A summary of its computed physicochemical properties is provided in the table below.

| Property | Value |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 112.088815 g/mol |

| Monoisotopic Mass | 112.088815 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 8 |

| Complexity | 86.4 |

Synthesis of this compound

A primary route for the synthesis of this compound is the allylic oxidation of cycloheptene (B1346976). This method introduces a hydroxyl group at the allylic position of the cycloalkene. Various catalytic systems can be employed for this transformation.

Experimental Protocol: Catalytic Allylic Oxidation of Cycloheptene

This protocol is a generalized procedure based on common methods for the allylic oxidation of cyclic alkenes. Researchers should optimize conditions for their specific needs.

Materials:

-

Cycloheptene

-

Oxidizing agent (e.g., tert-butyl hydroperoxide, molecular oxygen)

-

Catalyst (e.g., cobalt resinate, copper–aluminum mixed oxide)

-

Solvent (if required by the catalytic system)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the cycloheptene and the appropriate solvent (if any).

-

Addition of Catalyst: Add the chosen catalyst to the reaction mixture.

-

Initiation of Reaction: Introduce the oxidizing agent. If using molecular oxygen, bubble it through the reaction mixture at a controlled rate.[3] For peroxides, add them dropwise, potentially at a controlled temperature.

-

Reaction Monitoring: Maintain the reaction at the optimal temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench any remaining oxidizing agent. The specific quenching agent will depend on the oxidant used. Extract the product into a suitable organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Vinylic Protons | 5.5 - 6.0 | Multiplet | -CH=CH- |

| Carbinol Proton | ~4.0 | Multiplet | -CH-OH |

| Allylic Protons | ~2.0 | Multiplet | -CH₂-C=C |

| Aliphatic Protons | 1.2 - 1.9 | Multiplet | Ring -CH₂- |

| Hydroxyl Proton | Variable | Singlet (broad) | -OH |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Vinylic Carbons | 130 - 140 | -C=C- |

| Carbinol Carbon | 65 - 75 | -C-OH |

| Allylic Carbon | ~30 | -CH₂-C=C |

| Aliphatic Carbons | 20 - 40 | Ring -CH₂- |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | 3200 - 3600 | Broad |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=C Stretch | 1640 - 1680 | Weak to Medium |

| C-O Stretch | 1000 - 1260 | Strong |

Experimental Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of this compound.

Applications in Drug Development

While specific drugs containing the this compound moiety are not prevalent, the structural motif is of interest in medicinal chemistry. As a chiral building block, it can be used in the enantioselective synthesis of complex natural products and their analogs. The seven-membered ring provides a unique conformational flexibility that can be exploited in the design of molecules that bind to specific biological targets. Its derivatives have been investigated for their potential in various therapeutic areas, although this research is often at an early, exploratory stage. The ability to introduce diverse substituents onto the cycloheptene ring makes it a versatile scaffold for generating libraries of compounds for biological screening.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohepten-1-ol, a seven-membered cyclic alcohol, serves as a versatile intermediate in organic synthesis. Its unique structural features, including the allylic alcohol moiety within a medium-sized ring, impart distinct reactivity and make it a valuable building block for the synthesis of complex molecules, including natural products and potential therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental details to support its application in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][2][3] |

| Appearance | Not explicitly stated, but likely a liquid at room temperature | |

| Boiling Point | Not explicitly found in searches. | |

| Melting Point | Not explicitly found in searches. | |

| Density | Not explicitly found in searches. | |

| Solubility | Soluble in water to some extent.[4] Likely soluble in common organic solvents like alcohols, ethers, and chlorinated hydrocarbons. | |

| CAS Number | 4096-38-2 | [1][3] |

Chemical Reactivity

The chemical behavior of this compound is largely dictated by the interplay between its hydroxyl group and the adjacent double bond. As an allylic alcohol, it undergoes a variety of characteristic reactions.

Oxidation to 2-Cyclohepten-1-one

A primary reaction of this compound is its oxidation to the corresponding α,β-unsaturated ketone, 2-Cyclohepten-1-one. This transformation is a key step in the synthesis of various cycloheptenone derivatives, which are important intermediates in organic synthesis.[5]

Reaction Scheme:

Caption: Oxidation of this compound to 2-Cyclohepten-1-one.

Common oxidizing agents for this type of transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC) and milder, more environmentally friendly methods employing reagents like sodium hypochlorite (B82951).[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not abundantly available in the public domain. However, general methods for the synthesis of allylic alcohols and their subsequent oxidation can be adapted.

General Procedure for the Synthesis of this compound via Allylic Oxidation of Cycloheptene (B1346976)

One plausible synthetic route to this compound involves the allylic oxidation of cycloheptene. This can be achieved using various reagents, such as selenium dioxide or chromium-based oxidants. A general procedure for the heterogeneous oxidation of olefins, which could be adapted for this synthesis, is as follows:

Materials:

-

Cycloheptene (substrate)

-

Solvent (e.g., dichloromethane (B109758), tert-butanol)

-

Oxidizing agent (e.g., selenium dioxide, tert-butyl hydroperoxide with a suitable catalyst)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and condenser

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the cycloheptene in a suitable solvent.

-

Add the oxidizing agent to the stirred solution. The reaction may require heating to proceed at a reasonable rate.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude product. This typically involves washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).

-

Purify the crude this compound by distillation or column chromatography.

General Procedure for the Oxidation of this compound to 2-Cyclohepten-1-one

The oxidation of this compound to 2-Cyclohepten-1-one can be performed using various established methods for the oxidation of secondary alcohols.

Materials:

-

This compound

-

Oxidizing agent (e.g., pyridinium chlorochromate (PCC), sodium hypochlorite in the presence of a catalyst)

-

Anhydrous solvent (e.g., dichloromethane for PCC)

-

Magnetic stirrer

-

Round-bottom flask

Procedure (using PCC):

-

In a round-bottom flask under an inert atmosphere, suspend PCC in anhydrous dichloromethane.

-

Add a solution of this compound in anhydrous dichloromethane dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter it through a pad of silica (B1680970) gel or celite to remove the chromium salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Cyclohepten-1-one.

-

Purify the product by distillation or column chromatography.

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals for the olefinic protons in the range of 5.5-6.0 ppm. The proton on the carbon bearing the hydroxyl group (H-1) would likely appear as a multiplet around 4.0-4.5 ppm. The remaining aliphatic protons on the seven-membered ring would give rise to a complex pattern of signals in the upfield region (1.0-2.5 ppm).

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would show two signals in the olefinic region (around 120-140 ppm). The carbon attached to the hydroxyl group (C-1) would resonate in the range of 60-75 ppm. The other aliphatic carbons would appear at higher field strengths.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. A peak corresponding to the C=C stretching of the double bond should appear around 1640-1680 cm⁻¹. The C-O stretching vibration would likely be observed in the 1000-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns would likely involve the loss of a water molecule (M⁺ - 18) and other characteristic cleavages of the cycloheptene ring.

Biological Activity and Signaling Pathways

There is currently a significant lack of information in the public domain regarding the specific biological activities and signaling pathway interactions of this compound. While some studies have investigated the pharmacological properties of dibenzocycloheptene derivatives, these compounds are structurally distinct and any extrapolation of their biological effects to this compound would be highly speculative.[7][8][9] Further research is required to elucidate any potential pharmacological or toxicological properties of this compound.

Conclusion

This compound is a compound of interest in synthetic organic chemistry. While its fundamental molecular properties are established, a comprehensive experimental characterization of its physical properties and detailed, optimized protocols for its synthesis and reactions are still areas that would benefit from further public research. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related seven-membered ring structures, highlighting both the known characteristics and the existing knowledge gaps that present opportunities for future investigation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, (1R)- | C7H12O | CID 11804711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H12O | CID 10909529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CYCLOHEXEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 5. 2-cyclohepten-1-one, 1121-66-0 [thegoodscentscompany.com]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. DERIVATIVES OF 10,11-DIHYDRO-5H-DIBENZO-(A,D)CYCLOHEPTENE AND RELATED COMPOUNDS. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. EP0056617A2 - Cycloheptene derivatives, process and intermediates for their preparation, and pharmceuticals containing them - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Cyclohepten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Cyclohepten-1-ol. Due to the limited availability of experimental spectra for this specific compound in public databases, this document presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with reference to analogous compounds. This guide is intended to assist researchers in the identification and characterization of this compound and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of the functional groups present in the molecule (hydroxyl and alkene) and the cyclic seven-membered ring structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CH-OH) | ~ 4.0 - 4.5 | Multiplet | - |

| H-2, H-3 (=CH) | ~ 5.5 - 6.0 | Multiplet | - |

| H-4, H-7 (Allylic CH₂) | ~ 1.8 - 2.2 | Multiplet | - |

| H-5, H-6 (Aliphatic CH₂) | ~ 1.4 - 1.8 | Multiplet | - |

| OH | Variable ( ~1.5 - 4.0) | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH-OH) | ~ 70 - 75 |

| C-2, C-3 (=CH) | ~ 125 - 135 |

| C-4, C-7 (Allylic CH₂) | ~ 30 - 40 |

| C-5, C-6 (Aliphatic CH₂) | ~ 25 - 35 |

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Strong, broad |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=C Stretch | 1640 - 1680 | Medium, may be weak |

| C-O Stretch | 1000 - 1200 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Proposed Fragment | Comments |

| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 94 | [M - H₂O]⁺• | Loss of water |

| 83 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 69 | [M - C₃H₇]⁺ | Cleavage of the cycloheptene (B1346976) ring |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alcohol sample such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover a range of approximately 0-12 ppm.

-

Average a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of approximately 0-220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the neat liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Scan a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer. This can be done via direct infusion or through a gas chromatography (GC) column for separation of components.

-

-

Ionization:

-

Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

In-depth Technical Guide: ¹H and ¹³C NMR Spectra of 2-Cyclohepten-1-ol

Comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Cyclohepten-1-ol remains an area with limited publicly available, fully characterized data. Despite extensive searches of chemical databases and scientific literature, a complete and authoritatively assigned set of ¹H and ¹³C NMR spectral data, including detailed coupling constants and multiplicities, could not be procured. This guide, therefore, outlines the expected spectral characteristics based on known chemical principles and provides a generalized experimental protocol for the acquisition of such data.

Introduction to the NMR Spectroscopy of this compound

This compound is a cyclic alcohol containing a seven-membered ring with a double bond. Its structure presents a unique set of proton and carbon environments that can be elucidated using ¹H and ¹³C NMR spectroscopy. The analysis of chemical shifts, signal multiplicities, and coupling constants provides invaluable information for the structural confirmation and stereochemical assignment of this molecule. A thorough NMR characterization is essential for researchers in organic synthesis, medicinal chemistry, and drug development who may work with this or structurally related compounds.

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for reproducible and accurate results. The following provides a detailed methodology.

Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals in the spectra. Purification can be achieved by methods such as distillation or column chromatography.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and benzene-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also lock onto the deuterium (B1214612) signal of the solvent, making an internal standard optional.

-

Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, the prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing complex spin systems.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons and ensure accurate integration.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to cover the expected range of proton signals.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., with broadband proton decoupling) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

-

Spectral Width: A spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Data Presentation: Expected ¹H and ¹³C NMR Data

While a definitive, experimentally verified dataset with full assignments is not available, the expected chemical shifts and multiplicities for the protons and carbons of this compound can be predicted based on its structure and general NMR principles. The numbering of the atoms for the purpose of this guide is shown in the diagram below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) | Coupling Constants (J, Hz) (Predicted) |

| H1 | ~4.2 - 4.5 | Multiplet | 1H | J(H1, H2), J(H1, H7a), J(H1, H7b) |

| H2 | ~5.7 - 5.9 | Multiplet | 1H | J(H2, H1), J(H2, H3) |

| H3 | ~5.6 - 5.8 | Multiplet | 1H | J(H3, H2), J(H3, H4a), J(H3, H4b) |

| H4a, H4b | ~1.8 - 2.2 | Multiplet | 2H | Geminal and vicinal couplings |

| H5a, H5b | ~1.4 - 1.7 | Multiplet | 2H | Geminal and vicinal couplings |

| H6a, H6b | ~1.3 - 1.6 | Multiplet | 2H | Geminal and vicinal couplings |

| H7a, H7b | ~1.7 - 2.1 | Multiplet | 2H | Geminal and vicinal couplings |

| OH | Variable (depends on concentration and solvent) | Singlet (broad) | 1H | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C1 | ~70 - 75 |

| C2 | ~130 - 135 |

| C3 | ~128 - 133 |

| C4 | ~28 - 33 |

| C5 | ~25 - 30 |

| C6 | ~26 - 31 |

| C7 | ~35 - 40 |

Mandatory Visualization

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and a conceptual workflow for the NMR analysis.

Caption: Structure of this compound with atom numbering for NMR assignment.

Caption: A logical workflow for the NMR analysis of this compound.

Infrared Spectroscopy of Allylic Alcohols: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of allylic alcohols, with a focus on cyclic structures such as 2-cyclohepten-1-ol. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for analysis, and presents visual workflows to aid in understanding the analytical process.

Introduction to the Infrared Spectroscopy of Allylic Alcohols

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule.[1] When applied to allylic alcohols, FTIR spectroscopy allows for the identification and characterization of key vibrational modes associated with the hydroxyl (-OH) group and the carbon-carbon double bond (C=C), as well as the carbon-oxygen (C-O) single bond. The proximity of these functional groups can lead to subtle shifts in their characteristic absorption frequencies due to electronic and steric effects, providing a unique spectral fingerprint for each molecule.

The allylic system, where a hydroxyl group is attached to an sp³-hybridized carbon adjacent to a C=C double bond, exhibits characteristic absorptions that are critical for structural elucidation. Understanding these spectral features is essential for quality control, reaction monitoring, and the characterization of novel compounds in pharmaceutical and chemical research.

Characteristic Infrared Absorption Frequencies of Allylic Alcohols

The infrared spectrum of an allylic alcohol is dominated by several key absorption bands. The precise wavenumber of these absorptions can be influenced by factors such as hydrogen bonding, conjugation, and ring strain.[2][3][4] The following table summarizes the principal vibrational modes and their expected frequency ranges for allylic alcohols. Data for 2-cyclohexen-1-ol (B1581600), a close structural analog to this compound, is provided as a representative example.

| Functional Group | Vibrational Mode | General Wavenumber Range (cm⁻¹) | Example: 2-Cyclohexen-1-ol (cm⁻¹) | Intensity/Shape |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3550 | ~3350 | Strong, Broad |

| O-H Stretch (Free) | 3580 - 3700 | Not typically observed in neat samples | Medium, Sharp | |

| Alkene (=C-H) | sp² C-H Stretch | 3010 - 3100 | ~3025 | Medium |

| Alkane (-C-H) | sp³ C-H Stretch | 2850 - 2960 | ~2930 | Strong |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | ~1650 | Medium, Variable |

| Alcohol (C-O) | C-O Stretch | 1050 - 1260 | ~1065 | Strong |

| Alkene (=C-H) | =C-H Bend (Out-of-plane) | 650 - 1000 | ~738 | Strong |

Note: The spectral data for 2-cyclohexen-1-ol are approximated from the NIST Gas Phase IR Spectrum and may vary slightly in a condensed phase (liquid) analysis due to intermolecular interactions.[5]

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Allylic Alcohols

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, particularly for liquid and solid samples, as it requires minimal to no sample preparation.[6] The following protocol outlines a standard procedure for analyzing a liquid allylic alcohol like this compound using an ATR-FTIR spectrometer.

Materials and Equipment

-

FTIR Spectrometer equipped with a single-bounce diamond ATR accessory (e.g., Shimadzu IRTracer-100, Agilent Cary 630 FTIR).

-

Liquid allylic alcohol sample (e.g., this compound).

-

Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone).

-

Lint-free laboratory wipes.

-

Personal Protective Equipment (safety glasses, gloves, lab coat).

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. The sample compartment should be closed to allow the instrument to purge with dry air or nitrogen, minimizing atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning:

-

Generously wet a lint-free wipe with a suitable solvent (e.g., isopropanol).

-

Gently wipe the surface of the diamond ATR crystal to remove any residual contaminants.

-

Use a dry, lint-free wipe to thoroughly dry the crystal surface.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place and no sample present, secure the ATR anvil.

-

Using the instrument's software, initiate the collection of a background spectrum. This spectrum measures the ambient conditions (atmosphere and instrument optics) and will be automatically subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Lift the ATR anvil.

-

Using a pipette, place a small drop (1-2 drops are sufficient) of the liquid allylic alcohol sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[6]

-

-

Sample Spectrum Acquisition:

-

Lower the ATR anvil to make contact with the liquid sample. For liquid samples, minimal pressure is required.

-

Enter the sample identification information into the software.

-

Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over a typical range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction, yielding the infrared spectrum of the sample in absorbance or transmittance.

-

Use the software tools to identify and label the peaks corresponding to the characteristic functional groups of the allylic alcohol as detailed in the data table above.

-

-

Post-Measurement Cleaning:

-

Lift the anvil and thoroughly clean the sample from the ATR crystal surface using a lint-free wipe and an appropriate solvent.

-

Ensure the crystal is clean and dry before analyzing the next sample or shutting down the instrument.

-

Visualizing Workflows and Molecular Vibrations

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships. The following diagrams illustrate the experimental workflow for ATR-FTIR analysis and the key molecular vibrations in an allylic alcohol.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Cyclohepten-1-ol

This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-Cyclohepten-1-ol. Due to the limited availability of a direct experimental mass spectrum for this compound in public databases, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry for cyclic alcohols. To provide a practical reference, the fragmentation pattern of the structurally similar compound, 2-Cyclohexen-1-ol, is presented as an analogue. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Predicted Fragmentation Pattern of this compound

Upon introduction into a mass spectrometer and ionization, typically by electron ionization (EI), this compound (C₇H₁₂O, molecular weight: 112.17 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The initial step is the formation of a molecular ion (M⁺˙) at m/z 112. Due to the cyclic and unsaturated nature of the molecule, the molecular ion peak is anticipated to be of moderate intensity. The subsequent fragmentation is likely to proceed through several key pathways common to cyclic alcohols:

-

Loss of a Hydrogen Radical (M-1): A common fragmentation for alcohols is the loss of a hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon), resulting in a resonance-stabilized cation. This would produce a fragment ion at m/z 111.

-

Dehydration (M-18): The elimination of a water molecule is a characteristic fragmentation pathway for alcohols. This process leads to the formation of a cycloheptadienyl radical cation at m/z 94. This is often a prominent peak in the mass spectra of cyclic alcohols.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation mechanism. In the case of this compound, this could involve the breaking of the C1-C7 or C1-C2 bond. These cleavages would lead to the formation of various open-chain fragment ions.

-

Ring Cleavage: Cyclic compounds can undergo complex ring-opening fragmentations. For cyclic alcohols, a characteristic fragmentation involves cleavage of the ring to produce a stable oxonium ion. A notable fragment for cyclic alcohols is often observed at m/z 57.

-

Retro-Diels-Alder (RDA) Reaction: The presence of a double bond in the ring allows for a retro-Diels-Alder reaction, which would cleave the ring into two smaller fragments. For this compound, this could result in the loss of ethylene (B1197577) (C₂H₄), leading to a fragment at m/z 84.

Reference Fragmentation Data: 2-Cyclohexen-1-ol

As a close structural analogue, the mass spectrum of 2-Cyclohexen-1-ol (C₆H₁₀O, molecular weight: 98.14 g/mol ) provides valuable insight into the expected fragmentation of this compound. The major fragments observed in the electron ionization mass spectrum of 2-Cyclohexen-1-ol are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 98 | 34.24 | [C₆H₁₀O]⁺˙ (Molecular Ion) |

| 83 | 36.49 | [M - CH₃]⁺ |

| 80 | - | [M - H₂O]⁺˙ (Dehydration) |

| 70 | 99.99 | [M - C₂H₄]⁺˙ (Retro-Diels-Alder) |

| 57 | - | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Data sourced from publicly available spectral databases.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of a volatile compound like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile, high-purity solvent such as dichloromethane (B109758) or methanol. The concentration is typically in the range of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injection Port: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to a value that ensures rapid volatilization of the analyte without thermal degradation (e.g., 250 °C).

-

Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar or medium-polarity capillary column is suitable for the separation of cyclic alcohols. A common choice is a 30 m x 0.25 mm ID column with a 0.25 µm film thickness of 5% phenyl-methylpolysiloxane.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program would be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is the standard method.[1]

-

Electron Energy: The electron energy is set to a standard value of 70 eV to ensure consistent fragmentation patterns that can be compared with spectral libraries.[1][2][3][4]

-

Ion Source Temperature: The ion source temperature is maintained at a consistent temperature, typically around 230 °C, to minimize variations in fragmentation.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-200).

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire a complete mass spectrum for the eluting compound.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound.

References

Thermodynamic Properties of Seven-Membered Ring Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of seven-membered ring alcohols, with a primary focus on cycloheptanol (B1583049). The information is compiled from critically evaluated data and established experimental methodologies, offering a valuable resource for researchers in chemistry, materials science, and pharmacology.

Quantitative Thermodynamic Data for Cycloheptanol

The following tables summarize the key thermodynamic properties of cycloheptanol in its various phases. These values are essential for understanding the compound's stability, reactivity, and phase behavior, which are critical parameters in process design, drug formulation, and computational modeling.

Table 1: Enthalpy, Entropy, and Heat Capacity of Cycloheptanol

| Property | Value | Units | Phase | Temperature (K) | Reference |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -4362 ± 1 | kJ/mol | Liquid | 293.15 | [1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | -393 | kJ/mol | Liquid | 293.15 | [1] |

| Standard Molar Entropy (S°) | 241.638 | J/mol·K | Liquid | 298.15 | [1] |

| Molar Heat Capacity (Cp) | 250.22 | J/mol·K | Liquid | 298.15 | [1] |

| Molar Heat Capacity (Cp) | 244.3 | J/mol·K | Liquid | 298 | [1] |

Table 2: Phase Transition Properties of Cycloheptanol

| Property | Value | Units | Transition | Reference |

| Melting Point | 2 | °C | Solid to Liquid | [2] |

| Boiling Point | 185 | °C | Liquid to Gas | [3] |

| Triple Point Temperature | 280.30 | K | Crystal 1, Liquid, Gas | |

| Enthalpy of Vaporization (ΔvapH) | 64.7 | kJ/mol | Liquid to Gas (at 299 K) | |

| Enthalpy of Fusion (ΔfusH) | 1.6 | kJ/mol | Solid to Liquid (at 280.3 K) | |

| Enthalpy of Transition | 1.51 | kJ/mol | Crystal 2 to Crystal 1 | |

| Entropy of Fusion (ΔfusS) | 5.72 | J/mol·K | Solid to Liquid (at 280.3 K) |

Table 3: Physical Properties of Cycloheptanol

| Property | Value | Units | Temperature (K) |

| Molecular Weight | 114.186 | g/mol | N/A |

| Density | 0.9 ± 0.1 | g/cm³ | 298.15 |

| Vapor Pressure | 0.2 ± 0.7 | mmHg | 298.15 |

| Flash Point | 71.1 ± 0.0 | °C | N/A |

Experimental Protocols

The determination of the thermodynamic properties presented above relies on precise and well-established experimental techniques. This section details the methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity and Enthalpy of Transition

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.[4][5] By maintaining a near-zero temperature difference between the sample cell and its surroundings, heat leaks are minimized, allowing for precise measurement of the energy required to raise the sample's temperature.

Methodology:

-

A known mass of the cycloheptanol sample is placed in a sealed calorimeter vessel.

-

The vessel is cooled to a low starting temperature, often using a cryogen like liquid nitrogen.

-

A measured amount of electrical energy is supplied to a heater within the vessel, causing a small, incremental increase in the sample's temperature.

-

The temperature change is precisely measured using a calibrated thermometer, such as a platinum resistance thermometer.

-

The heat capacity is calculated from the electrical energy input and the corresponding temperature rise.

-

This process is repeated over the desired temperature range to obtain the heat capacity curve.

-

Phase transitions are identified by a sharp increase in heat capacity, and the enthalpy of the transition is determined by integrating the area under the peak.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples.[3][6] The sample is combusted in a high-pressure oxygen environment, and the heat released is absorbed by a surrounding water bath.

Methodology:

-

A precisely weighed sample of liquid cycloheptanol is placed in a crucible within a high-pressure stainless-steel vessel known as a "bomb."

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The complete combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard like benzoic acid), and the mass of the sample.

Ebulliometry for Vapor Pressure

Ebulliometry is a technique used to determine the vapor pressure of a liquid by measuring its boiling point at various controlled pressures.[7][8]

Methodology:

-

The cycloheptanol sample is placed in the boiling chamber of an ebulliometer.

-

The system is connected to a pressure control system, and the pressure is set to a desired value below atmospheric pressure.

-

The liquid is heated until it boils, and the temperature of the vapor in equilibrium with the boiling liquid is measured with a high-precision thermometer.

-

This temperature is the boiling point at the set pressure.

-

The pressure is then adjusted to a new value, and the corresponding boiling point is measured.

-

This process is repeated for a range of pressures to obtain a set of vapor pressure-temperature data points.

-

The data can be fitted to an equation, such as the Antoine equation, to describe the vapor pressure as a function of temperature.

Conclusion

The thermodynamic data and experimental methodologies presented in this guide offer a foundational understanding of the physicochemical properties of cycloheptanol. This information is crucial for professionals in research and development, enabling more accurate modeling, safer handling, and more effective application of seven-membered ring alcohols in various scientific and industrial contexts. The provided experimental workflows can also serve as a basis for designing and implementing studies on related compounds.

References

- 1. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 2. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 3. scribd.com [scribd.com]

- 4. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adiabatic heat-capacity calorimetry: Topics by Science.gov [science.gov]

- 6. Bomb Calorimetry [chemistrylabs.uoguelph.ca]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

Commercial Availability and Technical Profile of 2-Cyclohepten-1-ol: A Guide for Researchers

For researchers, scientists, and professionals in drug development, 2-Cyclohepten-1-ol serves as a valuable chiral building block and intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, key physical and spectroscopic properties, and a detailed experimental protocol for its synthesis and purification.

Commercial Availability

This compound is commercially available from a select number of chemical suppliers, primarily as the racemic mixture and the (1R)-enantiomer. The availability of the (1S)-enantiomer is less common. Researchers should inquire with suppliers for specific purities and quantities.

| Supplier | Product Name | CAS Number | Purity | Quantity |

| JHECHEM CO LTD | (1R)-cyclohept-2-en-1-ol | 79646-48-3 | Not Specified | Inquire |

| SAGECHEM | This compound | 4096-38-2 | Not Specified | Inquire |

| Angene International Limited | This compound | 4096-38-2 | Not Specified | Inquire |

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 2: Physical Properties of this compound and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| This compound | C₇H₁₂O | 112.17 | Not available | Not available |

| 2-Cyclohepten-1-one | C₇H₁₀O | 110.15 | 0.988 (at 25 °C) | Not available |

Table 3: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR | Data not available in searched literature. |

| Mass Spec. | A GC-MS spectrum is available on PubChem, indicating the successful detection of the molecule by mass spectrometry.[1] |

Synthesis and Purification

A common and effective method for the preparation of this compound is the reduction of its corresponding ketone, 2-Cyclohepten-1-one.

Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 2-Cyclohepten-1-one

This procedure is a general method for the reduction of a cyclic enone to the corresponding allylic alcohol using sodium borohydride (B1222165).

Materials:

-

2-Cyclohepten-1-one

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for flash chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyclohepten-1-one in methanol at 0 °C (ice bath).

-

Reduction: While stirring, slowly add sodium borohydride portion-wise to the solution. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocol: Flash Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to effectively separate the product from any impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow Diagrams

To visually represent the key processes, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

Safety and Handling of 2-Cyclohepten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Cyclohepten-1-ol. The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and its structural analog, 2-Cyclohexen-1-ol, is presented below. These properties are critical for understanding the substance's behavior and potential hazards.

| Property | This compound | 2-Cyclohexen-1-ol |

| Molecular Formula | C₇H₁₂O[1][2] | C₆H₁₀O[3] |

| Molecular Weight | 112.17 g/mol [1][2] | 98.14 g/mol |

| Appearance | - | Colorless liquid[3][4] |

| Boiling Point | - | 164-166 °C[5] |

| Density | - | 1 g/mL at 25 °C |

| Flash Point | - | 58 °C (136.4 °F) - closed cup[6] |

| Refractive Index | - | n20/D 1.487 |

Hazard Identification and Classification

GHS Hazard Classification for 2-Cyclohexen-1-ol

| Hazard Class | Category |

| Flammable liquids | 3[4] |

Hazard Statements for 2-Cyclohexen-1-ol:

-

H226: Flammable liquid and vapor.[4]

Experimental Protocols for Safety Evaluation

Detailed experimental protocols for determining the safety parameters of chemicals are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of standard methodologies relevant to the hazards associated with this compound.

Flash Point Determination (Closed-Cup Method)

The flash point is a measure of the tendency of a substance to form a flammable mixture with air. The closed-cup method is a common procedure for this determination.[7][8][9]

Principle: A sample of the substance is heated in a closed cup at a controlled rate.[7] An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[7][8]

General Procedure (based on ASTM D93): [9]

-

A specific volume of the sample is placed in the test cup.[8]

-

The cup is heated at a slow, constant rate.

-

The sample is stirred to ensure temperature uniformity.

-

At specified temperature intervals, the stirring is stopped, and an ignition source is applied.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[8]

Acute Dermal Toxicity (OECD 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.[10]

Principle: The substance is applied to the skin of experimental animals in a single dose.[11] The animals are observed for a defined period for signs of toxicity and mortality.[10]

General Procedure:

-

Young, healthy adult animals (commonly rats) are used.[11]

-

The fur is removed from the dorsal area of the trunk of the test animals.[11]

-

The test substance is applied uniformly over a defined area of the skin (approximately 10% of the body surface area).[10]

-

The treated area is covered with a porous gauze dressing.[12]

-

The animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.[10]

-

Body weight is recorded weekly.[10]

-

At the end of the observation period, all animals are subjected to a gross necropsy.[10]

Acute Eye Irritation/Corrosion (OECD 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[13][14]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).[13][15] The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[14]

General Procedure:

-

A single, healthy young adult albino rabbit is used for the initial test.[15]

-

The test substance is instilled into the conjunctival sac of one eye.[16][17]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[15]

-

Ocular lesions (conjunctival redness, chemosis, corneal opacity, and iritis) are scored.[14]

-

If the initial test does not show corrosive or severe irritant effects, the response is confirmed in up to two additional animals.[15][17]

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.[18]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[6]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.[18]

-

Keep the container tightly closed in a dry and well-ventilated place.[18]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.[18]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicological Information

Potential Toxicological Pathway

While the specific mechanism of toxicity for this compound is not well-documented, many chemicals exert their toxic effects through the induction of oxidative stress and inflammatory responses. A generalized potential pathway is illustrated below. Exposure to a toxicant can lead to the generation of reactive oxygen species (ROS), which in turn can activate signaling pathways such as NF-κB and MAPKs, leading to inflammation and apoptosis.

Caption: Generalized toxicological pathway illustrating how chemical exposure can lead to cellular damage.

Laboratory Workflow and Emergency Procedures

A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram outlines the key steps from preparation to disposal, including emergency responses.

Caption: Laboratory workflow for the safe handling of this compound.

The following flowchart details the immediate actions to be taken in the event of personal exposure to this compound.

Caption: First aid procedures for exposure to this compound.

References

- 1. This compound, (1R)- | C7H12O | CID 11804711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H12O | CID 10909529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Cyclohexen-1-OL | C6H10O | CID 13198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-环己烯-1-醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 8. scribd.com [scribd.com]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. fishersci.com [fishersci.com]

In-Depth Technical Guide: Chirality and Stereoisomers of 2-Cyclohepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohepten-1-ol, a cyclic allylic alcohol, possesses a stereogenic center at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-2-cyclohepten-1-ol and (S)-2-cyclohepten-1-ol. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, a critical consideration in the fields of stereoselective synthesis and drug development. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, including its synthesis, enantiomeric resolution, and characterization. Detailed experimental protocols for the enzymatic kinetic resolution of racemic this compound are presented, along with methods for the determination of enantiomeric excess.

Introduction to the Chirality of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology and material science. This compound (C7H12O) is a chiral molecule due to the presence of an asymmetric carbon atom (C1), the carbon to which the hydroxyl group is attached. This results in the existence of two stereoisomers that are enantiomers of each other:

-

(1R)-cyclohept-2-en-1-ol

-

(1S)-cyclohept-2-en-1-ol

These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. This property is known as optical activity. Furthermore, enantiomers can exhibit significantly different biological activities and metabolic fates when interacting with the chiral environment of a biological system.

Physicochemical Properties of this compound Stereoisomers

While extensive experimental data for the individual enantiomers of this compound are not widely reported in the literature, computed properties and data for the racemic mixture provide a foundational understanding.

| Property | Racemic this compound | (1R)-cyclohept-2-en-1-ol (Computed) | (1S)-cyclohept-2-en-1-ol (Computed) |

| Molecular Formula | C7H12O | C7H12O | C7H12O |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol | 112.17 g/mol |

| IUPAC Name | cyclohept-2-en-1-ol | (1R)-cyclohept-2-en-1-ol[1] | (1S)-cyclohept-2-en-1-ol |

| CAS Number | 4096-38-2[2] | 79646-48-3[1] | Not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically enriched this compound typically involves two key stages: the synthesis of the racemic mixture and its subsequent resolution into individual enantiomers.

Synthesis of Racemic this compound

Racemic this compound can be synthesized via the reduction of 2-cyclohepten-1-one (B143340).

Caption: Synthesis of Racemic this compound.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely employed technique for the separation of enantiomers. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols due to their enantioselectivity.

The principle of lipase-catalyzed kinetic resolution of racemic this compound involves the selective acylation of one enantiomer, leaving the other unreacted. For many cyclic secondary alcohols, lipases preferentially acylate the (R)-enantiomer.

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

Experimental Protocols

Synthesis of Racemic this compound

Materials:

-

2-Cyclohepten-1-one

-

Sodium borohydride (B1222165) (NaBH4)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolve 2-cyclohepten-1-one in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield racemic this compound. Purify further by column chromatography if necessary.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of racemic this compound in the chosen anhydrous organic solvent, add the immobilized lipase.

-

Add vinyl acetate to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the immobilized enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the ester by column chromatography on silica gel.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved alcohol and the corresponding ester can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

HPLC system equipped with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Procedure:

-

Prepare standard solutions of the racemic alcohol and the resolved samples in the mobile phase.

-

The mobile phase is typically a mixture of hexane and isopropanol. The exact ratio should be optimized for baseline separation of the enantiomers.

-

Inject the samples onto the chiral column and monitor the elution profile with the UV detector.

-

The two enantiomers will have different retention times.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound or its enantiomers in specific signaling pathways or their use as key intermediates in the development of drugs targeting such pathways. The primary interest in this compound and its stereoisomers lies in its utility as a chiral building block in asymmetric synthesis.

Conclusion

The stereoisomers of this compound represent valuable chiral synthons for the construction of complex molecules. While the synthesis of the racemic compound is straightforward, the separation of its enantiomers requires stereoselective techniques. Enzymatic kinetic resolution, particularly using lipases, offers an efficient and environmentally benign method for obtaining the (R) and (S) enantiomers in high optical purity. The detailed protocols provided in this guide serve as a practical resource for researchers engaged in the synthesis and application of these chiral building blocks. Further investigation into the biological activities of the individual enantiomers may reveal novel applications in drug discovery and development.

References

The Chemistry of Medium-Ring Allylic Alcohols: A Technical Guide for Drug Development Professionals

Introduction

Medium-ring systems, typically defined as carbocycles containing eight to eleven atoms, are prevalent structural motifs in a diverse array of biologically active natural products.[1] The unique conformational properties and the potential for transannular interactions in these rings present both significant synthetic challenges and exciting opportunities for the design of novel therapeutics.[2] Allylic alcohols embedded within these medium-sized rings are particularly important functional groups, serving as versatile handles for further chemical modification and often playing a crucial role in the molecule's interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, characteristic reactions, and applications of medium-ring allylic alcohols, with a focus on methodologies and data relevant to researchers, scientists, and drug development professionals.

I. Synthesis of Medium-Ring Allylic Alcohols

The construction of medium-sized rings is a formidable challenge in organic synthesis due to unfavorable entropic and enthalpic factors. However, several powerful strategies have emerged for the efficient and stereoselective synthesis of medium-ring allylic alcohols.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a cornerstone for the synthesis of a wide range of unsaturated cyclic systems, including medium rings.[3][4][5] The reaction involves the intramolecular cyclization of a diene precursor in the presence of a ruthenium or molybdenum catalyst. The choice of catalyst, solvent, and reaction concentration is critical to favor the desired intramolecular reaction over competing intermolecular oligomerization.

A general experimental protocol for the synthesis of a nine-membered allylic alcohol via RCM is as follows:

Experimental Protocol: Synthesis of a Cyclononenol Derivative via RCM

-

Materials: Acyclic diene precursor, Grubbs' second-generation catalyst, anhydrous and degassed dichloromethane (B109758) (DCM).

-

Procedure:

-

The acyclic diene precursor (1.0 eq) is dissolved in anhydrous and degassed DCM to a concentration of 0.001-0.005 M in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of Grubbs' second-generation catalyst (0.05-0.10 eq) in a small amount of anhydrous and degassed DCM is added to the diene solution.

-

The reaction mixture is stirred at room temperature or heated to reflux (typically 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the addition of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by bubbling air through the solution to decompose the catalyst.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclononenol.

-

| Catalyst | Substrate | Product Ring Size | Solvent | Yield (%) | E/Z Selectivity | Reference |

| Grubbs' II | Diene with allylic PMB ether | 9 | Toluene | 66 | Z-selective | [2] |

| Grubbs' I | Diene for Manzamine A synthesis | 8 | Toluene | 26 | - | [3] |

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol to form a tetrahydropyran (B127337) ring.[3][6] Intramolecular variants of this reaction can be employed to construct medium-ring systems containing an endocyclic allylic alcohol. The reaction proceeds via an oxocarbenium ion intermediate, and the stereochemical outcome is often highly dependent on the substrate and reaction conditions.[7]

Experimental Protocol: Iodine-Catalyzed Prins Cyclization [8]

-

Materials: Homoallylic alcohol, aldehyde, iodine, dichloromethane (CH2Cl2).

-

Procedure:

-

To a stirred solution of the homoallylic alcohol (1.0 eq) and the aldehyde (1.0 eq) in CH2Cl2, add iodine (5 mol %).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

-

Extract the aqueous layer with CH2Cl2.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Lewis Acid | Substrate | Product Ring Size | Solvent | Yield (%) | Diastereoselectivity | Reference |

| InBr3 | Achmatowicz adduct | 8 ([4.3.1] bicyclic) | CHCl3 | 49 | - | [9] |

| BCl3 | Benzylic alcohol precursor | 9 | CH2Cl2 | 60 | - | [10] |

Stereoselective Addition to Cyclic Ketones

The stereoselective addition of organometallic reagents to cyclic ketones provides a straightforward route to tertiary allylic alcohols. The facial selectivity of the addition is often governed by the conformational preferences of the medium ring, aiming to minimize transannular steric interactions.

II. Characteristic Reactions of Medium-Ring Allylic Alcohols

The reactivity of medium-ring allylic alcohols is influenced by the interplay of the allylic functionality and the conformational constraints of the ring system.

Epoxidation

The epoxidation of allylic alcohols is a fundamental transformation in organic synthesis. The stereochemical outcome of this reaction is often directed by the hydroxyl group. For medium-sized rings (eight and nine-membered), peracid oxidants like m-CPBA can show reverse selectivity compared to smaller rings, while vanadium-catalyzed epoxidations consistently yield the syn-epoxide.[1] The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective synthesis of epoxy alcohols.[11][12]

Experimental Protocol: Sharpless Asymmetric Epoxidation [12]

-

Materials: Medium-ring allylic alcohol, titanium(IV) isopropoxide (Ti(OiPr)4), (+)- or (-)-diethyl tartrate (DET), tert-butyl hydroperoxide (TBHP) in a non-polar solvent, anhydrous dichloromethane (DCM).

-

Procedure:

-

A flame-dried flask equipped with a magnetic stir bar is charged with anhydrous DCM and cooled to -20 °C under an inert atmosphere.

-

Ti(OiPr)4 (1.0 eq) and the appropriate enantiomer of DET (1.2 eq) are added sequentially, and the mixture is stirred for 10 minutes.

-

The medium-ring allylic alcohol (1.0 eq) is added, followed by the dropwise addition of a solution of TBHP (1.5-2.0 eq).

-

The reaction is stirred at -20 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaF or a 10% aqueous solution of tartaric acid.

-

The mixture is stirred vigorously for 1 hour at room temperature, then filtered through Celite.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

| Substrate | Reagent | Product | Diastereoselectivity | Enantiomeric Excess (ee) | Reference |

| Acyclic Allylic Alcohol | Ti(OiPr)4, (+)-DIPT, TBHP | Epoxy alcohol | >95:5 | >95% | [12] |

| Cyclic Allylic Alcohol | Vanadium catalyst | syn-epoxide | High | - | [1] |

Transannular Reactions

A hallmark of medium-ring chemistry is the occurrence of transannular reactions, where a reaction occurs across the ring rather than at adjacent atoms.[2] In medium-ring allylic alcohols and their derivatives, transannular hydride shifts and cyclizations are common, driven by the proximity of reacting centers in certain conformations. These reactions can lead to the formation of complex bicyclic structures.

The following diagram illustrates a generic workflow for a transannular reaction.

Caption: Workflow for a typical transannular reaction.

III. Conformational Analysis

The reactivity and biological activity of medium-ring allylic alcohols are intimately linked to their conformational preferences. Unlike the well-defined chair conformation of cyclohexane, medium rings often exist as a mixture of several low-energy conformers. The boat-chair conformation is often the most stable for cyclooctane (B165968) derivatives. The position of substituents and the presence of sp2-hybridized carbons significantly influence the conformational landscape to minimize transannular steric interactions.

The following diagram depicts the logical relationship in conformational analysis.

Caption: Factors influencing the properties of medium-ring compounds.

IV. Application in Drug Development: The Case of Parthenolide (B1678480)